
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . It is characterized by the presence of a chloro and methoxy group attached to a naphthalene ring, along with an acetonitrile group. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile typically involves the reaction of 5-chloro-6-methoxynaphthalene with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the acetonitrile, followed by nucleophilic substitution on the naphthalene ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetaldehyde.
Reduction: 2-(5-Chloro-6-methoxynaphthalen-2-yl)ethylamine.
Substitution: 2-(5-Amino-6-methoxynaphthalen-2-yl)acetonitrile.
Aplicaciones Científicas De Investigación
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the naphthalene ring can influence the compound’s binding affinity and selectivity towards these targets. The acetonitrile group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloro-6-methoxynaphthalen-2-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an acetonitrile group.
2-(6-Methoxynaphthalen-2-yl)acetic acid: Lacks the chloro group but has a similar naphthalene core.
5-Chloro-6-methoxy-2-naphthylamine: Similar structure but with an amine group instead of an acetonitrile group.
Uniqueness
2-(5-Chloro-6-methoxynaphthalen-2-yl)acetonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the naphthalene ring, along with the acetonitrile group, allows for a wide range of chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C13H10ClNO |
|---|---|
Peso molecular |
231.68 g/mol |
Nombre IUPAC |
2-(5-chloro-6-methoxynaphthalen-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10ClNO/c1-16-12-5-3-10-8-9(6-7-15)2-4-11(10)13(12)14/h2-5,8H,6H2,1H3 |
Clave InChI |
MTDWOFKHOCJZFI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C=C(C=C2)CC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


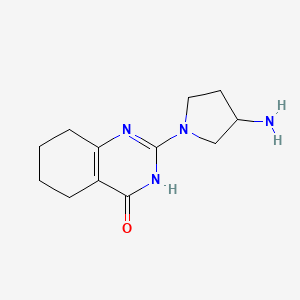
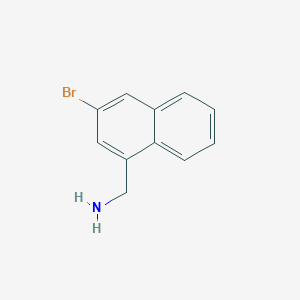


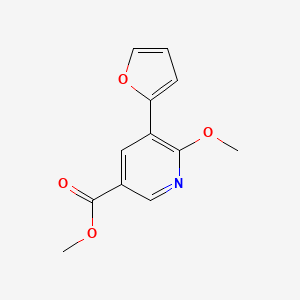
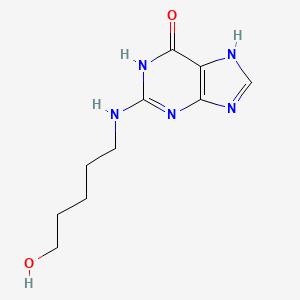



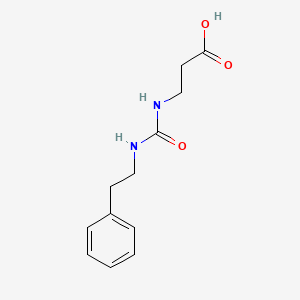

![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)
